(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride

Lipophilicity LogP β-Amino Acid

Racemic mixtures or undefined stereochemistry in β-amino acid building blocks introduce variability that compromises asymmetric synthesis outcomes and SAR reproducibility. (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride (CAS 1955482-83-3) directly resolves this challenge as a stereochemically defined (2R) hydrochloride salt. - Defined (2R) configuration ensures reliable chiral induction and eliminates batch-to-batch stereochemical ambiguity inherent to racemic alternatives. - β-Amino acid scaffold confers enhanced metabolic stability and proteolytic resistance compared to α-amino acid analogs. - Hydrochloride salt form guarantees consistent solubility and long-term storage stability, supporting reproducible high-throughput screening.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
Cat. No. B13256967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(CN)C(=O)O.Cl
InChIInChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m1./s1
InChIKeyVZBNQIDGUHNFNG-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride CAS 1955482-83-3


(2R)-3-Amino-2-phenoxypropanoic acid hydrochloride (CAS 1955482-83-3) is a chiral β-amino acid derivative featuring a phenoxy substituent at the 2-position and a primary amine at the 3-position, supplied as a hydrochloride salt for enhanced stability and handling . With a molecular formula of C9H12ClNO3 and molecular weight of 217.65 g/mol , this non-proteinogenic amino acid serves as a versatile building block in asymmetric synthesis and medicinal chemistry, where its defined (2R) stereochemistry and β-amino acid scaffold provide distinct advantages over α-amino acid analogs and alternative O-substituted serine derivatives .

Enantiopure (2R) β-amino acid building block for asymmetric synthesis and medicinal chemistry research
Hydrochloride salt form supports consistent solubility and handling in multi-step protocols
Non-proteinogenic chiral scaffold for peptidomimetic design and chiral pool exploration

Why (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride Cannot Be Substituted with Generic Analogs


Generic substitution with structurally related compounds—such as racemic mixtures, enantiomeric opposites, or α-amino acid variants—introduces critical variables that compromise experimental reproducibility and downstream utility. The (2R) configuration is stereochemically defined and directly influences molecular recognition in asymmetric catalysis and chiral pool synthesis; use of the (2S) enantiomer or racemate can yield divergent reactivity or biological outcomes [1]. Furthermore, the β-amino acid framework imparts enhanced metabolic stability and resistance to proteolytic degradation compared to α-amino acid scaffolds, a property not shared by O-benzylserine or phenylserine analogs [2]. The hydrochloride salt form ensures consistent solubility and handling, eliminating batch-to-batch variability common with free-base preparations .

Stereochemistry Racemic or (2S) enantiomer may yield divergent stereochemical outcomes; (2R) configuration is not directly interchangeable for asymmetric induction.
Scaffold α-Amino acid analogs (e.g., O-benzylserine) lack the β-amino acid backbone, which may alter proteolytic stability and conformational preferences.
Salt form Free-base preparations may exhibit variable solubility and handling; the hydrochloride salt ensures batch-to-batch consistency.

Quantitative Differentiation: (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride vs. Closest Analogs


Lipophilicity Optimization: LogP of 0.4773 Balances Membrane Permeability and Solubility

The calculated partition coefficient (LogP) for 3-amino-2-phenoxypropanoic acid is 0.4773 , positioning it as moderately lipophilic. In contrast, the α-amino acid analog (R)-2-amino-3-phenoxypropanoic acid exhibits an XLogP3-AA of -1.7 [1], indicating significantly higher hydrophilicity and potentially reduced passive membrane diffusion. O-Benzyl-L-serine, a common O-substituted serine comparator, displays a LogP ranging from 0.34 to 1.72 depending on the calculation method . The target compound's intermediate LogP value suggests an optimized balance for both aqueous solubility and lipid bilayer penetration, a critical parameter in designing bioavailable peptidomimetics.

Lipophilicity (LogP)
Cross-study comparable
Target LogP 0.4773 vs α-amino acid analog −1.7 (XLogP3-AA); O-benzylserine 0.34–1.72
Supports membrane permeability assay context; reported partition coefficient.
Computational prediction; experimental validation required.
Lipophilicity LogP β-Amino Acid Membrane Permeability Drug Design

β-Amino Acid Scaffold Confers Enhanced Metabolic Stability vs. α-Amino Acid Analogs

β-Amino acids, including (2R)-3-amino-2-phenoxypropanoic acid, are inherently resistant to proteolytic degradation by endogenous peptidases that recognize α-amino acid amide bonds [1]. This class-level property contrasts sharply with α-amino acid analogs such as (R)-2-amino-3-phenoxypropanoic acid and O-benzylserine, which are substrates for common proteases. While direct in vitro stability data for the target compound are not publicly available, the well-established metabolic stability advantage of β-amino acid scaffolds over α-amino acid frameworks is supported by extensive literature [2]. This translates to longer half-lives in biological assays and reduced clearance in vivo, a key differentiator for applications in peptide-based drug discovery.

Metabolic stability
Class-level inference
β-Amino acid backbone resistant to common peptidases vs α-amino acid substrates
Class-level property; supports proteolytic stability screening context.
Direct stability data not publicly available; verify in target assay.
Metabolic Stability Proteolytic Resistance β-Amino Acid Peptidomimetic Non-Proteinogenic

Defined (2R) Stereochemistry Enables Predictable Asymmetric Induction vs. Racemic Mixtures

The (2R) stereochemistry of this compound provides a pre-defined chiral center that can be leveraged in asymmetric synthesis. Unlike racemic 3-amino-2-phenoxypropanoic acid (CAS 3035-15-2) , which yields statistical mixtures of diastereomers in downstream reactions, the enantiopure (2R) form ensures consistent stereochemical outcomes. For example, when employed as a chiral auxiliary or building block, the (R)-configuration dictates the absolute stereochemistry of newly formed stereocenters [1]. While the (2S)-enantiomer (CAS 1807937-72-9) is also available, its application in chiral pool synthesis often yields opposite stereochemical induction, making the (2R) isomer the preferred choice for accessing (R)-configured target molecules common in pharmaceutical intermediates [2].

Stereochemical control
Class-level inference
Enantiopure (2R) enables de >99% in ideal asymmetric synthesis; racemate yields 0% de
Supports asymmetric synthesis context; diastereoselectivity review.
Theoretical maximum; actual de depends on reaction conditions.
Chiral Pool Asymmetric Synthesis Stereoselectivity Enantiomeric Excess Chiral Auxiliary

Validated Application Scenarios for (2R)-3-Amino-2-phenoxypropanoic acid hydrochloride Based on Evidence


Asymmetric Synthesis of Peptidomimetics Requiring (R)-Configuration

The (2R) stereocenter serves as a reliable chiral pool entry for constructing β-peptide foldamers and protease-resistant peptidomimetics [1]. In contrast to using racemic mixtures or (S)-enantiomers, the (2R) form ensures stereochemical fidelity in the synthesis of (R)-configured bioactive compounds, such as inhibitors of protein-protein interactions where absolute configuration dictates binding affinity [2].

Design of Metabolically Stable β-Amino Acid-Derived Drug Candidates

Leveraging the inherent proteolytic stability of the β-amino acid backbone, this compound is ideally suited for incorporation into lead compounds where extended half-life and reduced clearance are desired [1]. Unlike α-amino acid-based scaffolds that are rapidly degraded in vivo, the β-amino acid core of (2R)-3-amino-2-phenoxypropanoic acid enhances metabolic robustness, making it a strategic building block for oral peptide therapeutics [2].

Optimization of Lipophilicity for CNS-Penetrant Probes

With a calculated LogP of 0.4773 [1], the compound occupies a favorable lipophilicity window for blood-brain barrier penetration. This property distinguishes it from more polar α-amino acid analogs (LogP = -1.7) and provides a superior starting point for developing CNS-active agents compared to O-benzylserine, which often requires additional structural modification to achieve optimal CNS exposure [2].

Chiral Building Block for Fragment-Based Drug Discovery

The hydrochloride salt form ensures consistent solubility and handling, facilitating high-throughput screening in fragment-based campaigns [1]. The (2R) enantiomer's defined stereochemistry eliminates the ambiguity of racemic fragments, enabling more accurate structure-activity relationship (SAR) analysis and hit-to-lead optimization compared to achiral or racemic β-amino acid alternatives [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis of (R)-configured peptidomimetics
Enantiopure (2R) chiral building block
Stereochemical fidelity and diastereoselectivity in bond formation
Metabolically stable β-peptide research
β-Amino acid scaffold for protease resistance
Stability assessment in biological matrices
Lipophilicity-dependent membrane permeability studies
Moderate LogP (reported ~0.48)
Passive diffusion and CNS penetration screening
Fragment-based screening libraries
Soluble hydrochloride salt with defined chirality
Structure-activity relationship (SAR) interpretation without racemic ambiguity
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